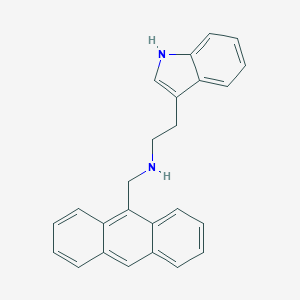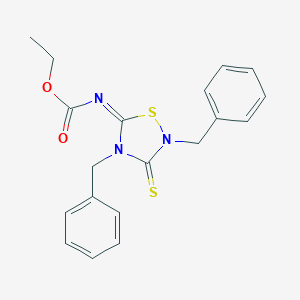![molecular formula C22H23N3O4S B290237 methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)
methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate, commonly known as MOTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MOTA belongs to the class of thiazolidinone derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of MOTA is not yet fully understood. However, several studies have suggested that MOTA may exert its biological activities by inhibiting various enzymes and signaling pathways. For instance, a study conducted by Wang et al. (2015) reported that MOTA inhibits the Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. Another study conducted by Song et al. (2016) reported that MOTA inhibits the bacterial cell wall biosynthesis pathway, which is essential for bacterial growth and survival.
Biochemical and physiological effects:
MOTA has been reported to exhibit several biochemical and physiological effects. For instance, a study conducted by Wang et al. (2015) reported that MOTA induces apoptosis in human breast cancer cells by activating the caspase-3 pathway. Another study conducted by Song et al. (2016) reported that MOTA disrupts the bacterial cell wall, leading to cell lysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
MOTA has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, MOTA also has some limitations, such as its poor solubility in water and low stability under acidic conditions.
Orientations Futures
There are several future directions for the research on MOTA. One potential direction is to explore the structure-activity relationship (SAR) of MOTA and its derivatives to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of MOTA in vivo to determine its efficacy and safety in animal models. Furthermore, the potential applications of MOTA in the treatment of various diseases, such as cancer and bacterial infections, should be further explored.
Conclusion:
In conclusion, MOTA is a promising synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MOTA exhibits promising antibacterial, antifungal, and antitumor activities, and its mechanism of action is believed to involve the inhibition of various enzymes and signaling pathways. Although MOTA has several advantages for lab experiments, it also has some limitations, and further research is needed to explore its potential applications and mechanisms of action.
Méthodes De Synthèse
The synthesis of MOTA involves the reaction of 4-aminobenzoic acid with 2-phenylethyl isocyanate to form an intermediate, which is then reacted with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine to obtain the final product. The reaction scheme is shown below:
Applications De Recherche Scientifique
MOTA has been extensively studied for its potential applications in drug discovery and development. Several studies have reported that MOTA exhibits promising antibacterial, antifungal, and antitumor activities. For instance, a study conducted by Song et al. (2016) reported that MOTA exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Another study conducted by Wang et al. (2015) reported that MOTA exhibits significant antitumor activity against human breast cancer cells.
Propriétés
Formule moléculaire |
C22H23N3O4S |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
methyl 4-[[3-methyl-4-oxo-6-(2-phenylethylcarbamoyl)-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H23N3O4S/c1-25-19(26)14-18(20(27)23-13-12-15-6-4-3-5-7-15)30-22(25)24-17-10-8-16(9-11-17)21(28)29-2/h3-11,18H,12-14H2,1-2H3,(H,23,27) |
Clé InChI |
ADOGPUFGFUQERC-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NCCC3=CC=CC=C3 |
SMILES canonique |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)
![3-Phenyl-5,6,7,8-tetrafluoroisoxazolo[5,4-b]quinoline](/img/structure/B290158.png)
![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)
![5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290161.png)
![5,6,7,8-tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290162.png)

![methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B290164.png)
![dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate](/img/structure/B290165.png)
![Dimethyl 7-[(4-methoxyphenyl)methyl]-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate](/img/structure/B290166.png)
![1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene](/img/structure/B290169.png)
![1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene](/img/structure/B290171.png)
![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
![Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate](/img/structure/B290175.png)
